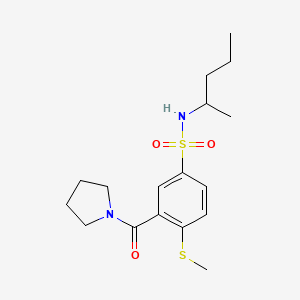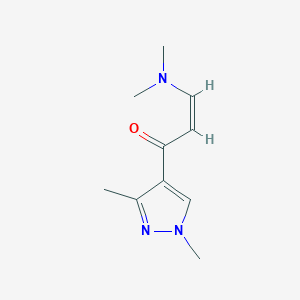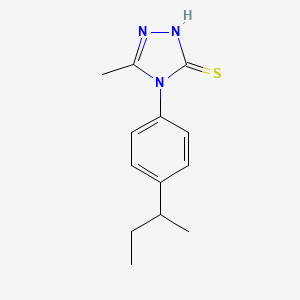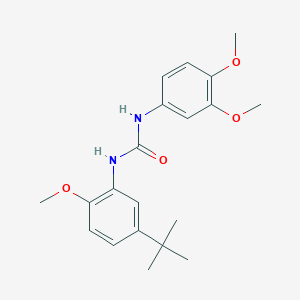![molecular formula C13H18N2O3S2 B4691729 1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4691729.png)
1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of piperazine derivatives and has shown promising results in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. It has also been found to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which are essential for the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are essential for the regulation of mood and behavior. It has also been found to increase the levels of acetylcholine, which is essential for cognitive function. In addition, it has been found to have anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Another advantage is that it has a well-defined chemical structure, which makes it easy to synthesize and purify. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. Another limitation is that it may have side effects that need to be carefully evaluated.
Future Directions
There are several future directions for the scientific research of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine. One of the directions is to further investigate its mechanism of action to optimize its pharmacological properties. Another direction is to evaluate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it may be useful to investigate its potential applications in the treatment of cancer and viral infections. Furthermore, it may be useful to investigate its potential applications in the field of nanotechnology, as it has been found to have potential as a drug delivery system.
Scientific Research Applications
1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to possess a wide range of pharmacological activities such as antitumor, antiviral, anti-inflammatory, and analgesic properties. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(2-methylcyclopropyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-10-9-11(10)13(16)14-4-6-15(7-5-14)20(17,18)12-3-2-8-19-12/h2-3,8,10-11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSALUSSOGSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4691665.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691672.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4691677.png)
![5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691692.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4691705.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)


![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691749.png)
![8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4691753.png)